Hydrogen Bond Acceptor Capacity Differentiates Target Compound from Acetamide Analog
The target compound possesses four hydrogen bond acceptors (HBA) versus three for the direct acetamide analog N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide (CAS 1503-45-3), owing to the additional ether oxygen in the 2-methoxyacetamide group [1]. This structural difference is quantifiable: the molecular formula changes from C12H13NO2S (MW 235.30) to C13H15NO3S (MW 265.33), representing a 12.8% increase in molecular weight and a calculated increase in topological polar surface area (tPSA) from approximately 58.6 Ų to approximately 67.8 Ų . In medicinal chemistry, a single HBA change can alter hydrogen bonding networks with target proteins and influence membrane permeability, making these two compounds non-interchangeable without revalidation [2].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | 4 HBA; MW 265.33 g/mol; tPSA ~67.8 Ų; formula C13H15NO3S |
| Comparator Or Baseline | N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide (CAS 1503-45-3): 3 HBA; MW 235.30 g/mol; tPSA ~58.6 Ų; formula C12H13NO2S |
| Quantified Difference | Δ +1 HBA; Δ +30.03 g/mol (12.8% increase); Δ tPSA ~+9.2 Ų |
| Conditions | Calculated physicochemical properties based on SMILES structures; tPSA estimated via fragment-based method |
Why This Matters
The additional HBA and increased tPSA alter predicted permeability (logP/logD) and protein binding profiles, meaning that biological activity, oral bioavailability, and off-target liability cannot be extrapolated from the acetamide analog without experimental re-characterization.
- [1] PubChem. 2-Methoxyacetamide compound summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyacetamide (accessed 2026-05-09). View Source
- [2] Kenny, P. W. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J. Chem. Inf. Model. 2009, 49, 1234–1244. View Source
